4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a benzyl ether group, and a chlorophenyl moiety, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with a suitable benzyl halide under basic conditions to introduce the benzyl ether group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of the compound may yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of treatments for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((benzyloxy)methyl)piperidine: This compound lacks the chlorophenyl and carboxamide groups, making it structurally simpler.
N-(2-chlorophenyl)piperidine-1-carboxamide: This compound lacks the benzyl ether group, resulting in different chemical properties.
4-((benzyloxy)methyl)-N-(3-chlorophenyl)piperidine-1-carboxamide: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness: 4-((benzyloxy)methyl)-N-(2-chlorophenyl)piperidine-1-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-8-4-5-9-19(18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBAIFVVJVVDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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